1-(2,3-Dichlorobenzyl)guanidine

Catalog No.
S15950703
CAS No.
M.F
C8H9Cl2N3
M. Wt
218.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dichlorobenzyl)guanidine

Product Name

1-(2,3-Dichlorobenzyl)guanidine

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]guanidine

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

InChI

InChI=1S/C8H9Cl2N3/c9-6-3-1-2-5(7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)

InChI Key

MWUQPNIIARRHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN=C(N)N

1-(2,3-Dichlorobenzyl)guanidine is an organic compound represented by the molecular formula C8_8H9_9Cl2_2N3_3 and a molecular weight of 218.08 g/mol. This compound features a guanidine functional group attached to a 2,3-dichlorobenzyl moiety, which contributes to its unique chemical and biological properties. The IUPAC name for this compound is 2-[(2,3-dichlorophenyl)methyl]guanidine, and it is characterized by its potential applications in medicinal chemistry and material science.

  • Substitution Reactions: The presence of the benzyl chloride group allows for nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
  • Hydrolysis: The guanidine group can be hydrolyzed in both acidic and basic environments.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The specific products formed depend on the reaction conditions applied.

Research into the biological activity of 1-(2,3-Dichlorobenzyl)guanidine suggests potential antimicrobial and antiviral properties. The guanidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may disrupt essential biological pathways, leading to its observed effects against certain pathogens .

The synthesis of 1-(2,3-Dichlorobenzyl)guanidine typically involves the reaction between 2,3-dichlorobenzyl chloride and guanidine. This reaction is carried out under controlled conditions to optimize yield and purity. Industrial methods may utilize catalysts and specific reaction conditions to enhance efficiency.

General Synthesis Steps:

  • Reactants: Combine 2,3-dichlorobenzyl chloride with guanidine.
  • Reaction Conditions: Maintain controlled temperature and pH.
  • Purification: Use crystallization or other separation techniques to isolate the desired product.

1-(2,3-Dichlorobenzyl)guanidine has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Researchers are investigating its potential therapeutic applications, particularly in treating infectious diseases.
  • Industry: The compound is used in developing new materials and chemical processes .

Studies have shown that 1-(2,3-Dichlorobenzyl)guanidine interacts with various biological targets, including enzymes involved in inflammation and infection pathways. Its mechanism of action often involves binding to specific receptors or enzymes, leading to inhibition of their activity. This interaction can be quantified using bioassays that measure enzyme activity in the presence of the compound .

1-(2,3-Dichlorobenzyl)guanidine can be compared with several similar compounds:

Compound NameStructure TypeNotable Properties
Isopropoxy Benzene GuanidineGuanidine DerivativeAntibacterial activity against multidrug-resistant pathogens
Guanidine HydrochlorideSimple GuanidineCommonly used as a protein denaturant in biochemical research
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)guanidineChlorinated Guanidine DerivativeNotable for its toxicity in aquatic environments due to chlorination
1,3-DiphenylguanidineDiphenyl GuanidineUsed as an additive in rubber production

The uniqueness of 1-(2,3-Dichlorobenzyl)guanidine lies in its specific chemical structure that imparts distinct reactivity and biological activity compared to other guanidine derivatives .

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

217.0173527 g/mol

Monoisotopic Mass

217.0173527 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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